molecular formula C8H8O4 B13862843 Ethyl 2-(furan-3-yl)-2-oxoacetate

Ethyl 2-(furan-3-yl)-2-oxoacetate

Katalognummer: B13862843
Molekulargewicht: 168.15 g/mol
InChI-Schlüssel: CSNYCUHKULWBPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(furan-3-yl)-2-oxoacetate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-(furan-3-yl)-2-oxoacetate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with furfural in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Another method involves the reaction of ethyl 2-chloro-3-oxobutanoate with furfurylamine in the presence of a base. This reaction also proceeds through the formation of an intermediate, which cyclizes to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(furan-3-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol group, yielding ethyl 2-(furan-3-yl)-2-hydroxyacetate.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Ethyl 2-(furan-3-yl)-2-hydroxyacetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(furan-3-yl)-2-oxoacetate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of polymers and other materials with unique properties.

Wirkmechanismus

The mechanism of action of ethyl 2-(furan-3-yl)-2-oxoacetate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(furan-3-yl)-2-oxoacetate can be compared with other furan derivatives, such as:

    Furfural: A simpler furan derivative used as a starting material in the synthesis of various compounds.

    Furan-2-carboxylic acid: Another furan derivative with different functional groups and applications.

    Ethyl 2-(furan-2-yl)-2-oxoacetate: A structural isomer with the furan ring attached at a different position.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H8O4

Molekulargewicht

168.15 g/mol

IUPAC-Name

ethyl 2-(furan-3-yl)-2-oxoacetate

InChI

InChI=1S/C8H8O4/c1-2-12-8(10)7(9)6-3-4-11-5-6/h3-5H,2H2,1H3

InChI-Schlüssel

CSNYCUHKULWBPT-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=O)C1=COC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.